molecular formula C4H9BrO B6238381 (2S)-1-bromo-2-methoxypropane CAS No. 1330783-27-1

(2S)-1-bromo-2-methoxypropane

Cat. No.: B6238381
CAS No.: 1330783-27-1
M. Wt: 153.02 g/mol
InChI Key: ULHBRIULGNSYDP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-bromo-2-methoxypropane is an organic compound with the molecular formula C4H9BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-1-bromo-2-methoxypropane can be synthesized through several methods. One common approach involves the reaction of (2S)-2-methoxypropan-1-ol with hydrobromic acid. The reaction typically occurs under acidic conditions, and the product is isolated through distillation or extraction techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-bromo-2-methoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include (2S)-2-methoxypropan-1-ol, (2S)-2-methoxypropane-1-nitrile, or (2S)-2-methoxypropane-1-amine.

    Elimination Reactions: The major product is typically (2S)-2-methoxypropene.

Scientific Research Applications

(2S)-1-bromo-2-methoxypropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers use this compound to study enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical compounds. Its chiral nature is particularly useful in the development of enantiomerically pure drugs.

    Industry: This compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-bromo-2-methoxypropane in chemical reactions involves the interaction of its bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.

Comparison with Similar Compounds

    (2S)-1-chloro-2-methoxypropane: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity due to the difference in halogen electronegativity and bond strength.

    (2S)-1-iodo-2-methoxypropane: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to the bromine analogue.

    (2S)-1-fluoro-2-methoxypropane: The presence of a fluorine atom significantly alters the compound’s reactivity and physical properties.

Uniqueness: (2S)-1-bromo-2-methoxypropane is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than its chlorine counterpart but more stable than the iodine analogue, making it a versatile compound for various chemical reactions.

Properties

CAS No.

1330783-27-1

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

IUPAC Name

(2S)-1-bromo-2-methoxypropane

InChI

InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

ULHBRIULGNSYDP-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CBr)OC

Canonical SMILES

CC(CBr)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.